molecular formula C26H22FN3O2S B8695652 1-((3-Fluoro-4-(5-(1-phenylcyclopropyl)thiazolo[5,4-b]pyridin-2-yl)phenyl)methyl)azetidine-3-carboxylic acid

1-((3-Fluoro-4-(5-(1-phenylcyclopropyl)thiazolo[5,4-b]pyridin-2-yl)phenyl)methyl)azetidine-3-carboxylic acid

Cat. No.: B8695652
M. Wt: 459.5 g/mol
InChI Key: KCMALGDZUKTGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of AMG 369 involves the preparation of a thiazolopyridine scaffold, which is then functionalized to achieve the desired dual agonist activity. The synthetic route typically involves the following steps:

Industrial production methods for AMG 369 are not widely documented, but they likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

AMG 369 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original thiazolopyridine core with modified functional groups.

Scientific Research Applications

AMG 369 has several scientific research applications, including:

Mechanism of Action

AMG 369 exerts its effects by binding to and activating sphingosine-1-phosphate receptor 1 and sphingosine-1-phosphate receptor 5. This activation leads to a cascade of intracellular signaling events that modulate various cellular functions. The primary molecular targets are the sphingosine-1-phosphate receptors, which are G-protein-coupled receptors involved in regulating immune cell trafficking, vascular integrity, and other physiological processes .

Comparison with Similar Compounds

AMG 369 is unique in its dual agonist activity for sphingosine-1-phosphate receptor 1 and sphingosine-1-phosphate receptor 5, with limited activity on sphingosine-1-phosphate receptor 3 and no activity on sphingosine-1-phosphate receptor 2 and sphingosine-1-phosphate receptor 4. Similar compounds include:

AMG 369’s specificity for sphingosine-1-phosphate receptor 1 and sphingosine-1-phosphate receptor 5, along with its limited activity on other sphingosine-1-phosphate receptors, makes it a valuable tool for studying the distinct roles of these receptors in various biological processes.

Properties

Molecular Formula

C26H22FN3O2S

Molecular Weight

459.5 g/mol

IUPAC Name

1-[[3-fluoro-4-[5-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid

InChI

InChI=1S/C26H22FN3O2S/c27-20-12-16(13-30-14-17(15-30)25(31)32)6-7-19(20)23-28-21-8-9-22(29-24(21)33-23)26(10-11-26)18-4-2-1-3-5-18/h1-9,12,17H,10-11,13-15H2,(H,31,32)

InChI Key

KCMALGDZUKTGJR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C3=NC4=C(C=C3)N=C(S4)C5=C(C=C(C=C5)CN6CC(C6)C(=O)O)F

Origin of Product

United States

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